Physical and chemical properties of 1-Chloro-4-(2-methylallyl)benzene
Physical and chemical properties of 1-Chloro-4-(2-methylallyl)benzene
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety information for 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene of interest to researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physical Properties
1-Chloro-4-(2-methylallyl)benzene is an organic compound featuring a chlorobenzene ring substituted with a 2-methylallyl group at the para position.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 1-chloro-4-(2-methylprop-2-enyl)benzene |
| CAS Number | 23063-65-2 |
| Molecular Formula | C₁₀H₁₁Cl[1] |
| Molecular Weight | 166.65 g/mol [1] |
| InChI | InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3[1] |
| InChIKey | VLIILLUQCKLPLB-UHFFFAOYSA-N[1] |
| SMILES | C=C(C)Cc1ccc(cc1)Cl[1] |
Table 2: Physical Properties of 1-Chloro-4-(2-methylallyl)benzene
| Property | Value | Source |
| Boiling Point | 215.2 °C at 760 mmHg | Predicted |
| Density | 1.028 g/cm³ | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | Computed by XLogP3 3.0 |
| Vapor Pressure | 0.219 mmHg at 25 °C | Predicted |
Synthesis and Reactivity
The primary synthetic route to 1-Chloro-4-(2-methylallyl)benzene is through the Friedel-Crafts alkylation of chlorobenzene.[2] The reactivity of this compound is characterized by the distinct functionalities of the chloro and 2-methylallyl groups.[2]
Synthesis via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation involves the reaction of chlorobenzene with an alkylating agent, such as methallyl chloride, in the presence of a Lewis acid catalyst.[2]
Caption: Friedel-Crafts Alkylation Synthesis Pathway.
The following is a representative experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, which can be adapted for the synthesis of 1-Chloro-4-(2-methylallyl)benzene.
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Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
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Reaction Mixture Preparation: Chlorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are placed in the flask. The mixture is cooled to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.
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Addition of Alkylating Agent: Methallyl chloride is added dropwise to the stirred reaction mixture over a period of several hours, while maintaining the temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is poured onto crushed ice and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Reactivity
The presence of both a chloro and a 2-methylallyl group provides two reactive sites in the molecule.[2]
Caption: Reactivity of 1-Chloro-4-(2-methylallyl)benzene.
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Reactions involving the Chloro Group: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions.[2]
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Reactions involving the 2-Methylallyl Group: The double bond in the 2-methylallyl group is susceptible to various reactions:
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Chloro-4-(2-methylallyl)benzene.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | Aromatic protons are expected in the range of 6.5-8.0 ppm. Protons of the methyl and methylene groups of the 2-methylallyl substituent will have characteristic shifts. |
| ¹³C NMR | Aromatic carbons typically appear in the 120-150 ppm region.[3][4] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching.[5] |
Experimental Protocols for Spectroscopic Analysis
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Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.
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Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
Safety and Handling
A Safety Data Sheet (SDS) for 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene is available from Angene Chemical.[6] The following information is a summary of key safety precautions.
Table 4: Hazard and Precautionary Statements (GHS)
| Category | Statement |
| Hazard Statements | Based on related compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Experimental Protocols for Safe Handling
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Chloro-4-(2-methylallyl)benzene is a versatile synthetic intermediate with distinct reactive sites that can be selectively functionalized. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological activities and applications is warranted.
References
- 1. 1-CHLORO-4-(2-METHYLALLYL)BENZENE [chemicalbook.com]
- 2. 1-Chloro-4-(2-methylallyl)benzene | 23063-65-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 1-chloro-4-(2-methylallyl)benzene | 23063-65-2 [amp.chemicalbook.com]
